molecular formula C18H16N2O B3175846 N-(4-Aminophenyl)-2-(1-naphthyl)acetamide CAS No. 959760-55-5

N-(4-Aminophenyl)-2-(1-naphthyl)acetamide

Cat. No.: B3175846
CAS No.: 959760-55-5
M. Wt: 276.3 g/mol
InChI Key: UQWFJLLOSGAJRF-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(1-naphthyl)acetamide is an organic compound with the molecular formula C₁₄H₁₂N₂O It is characterized by the presence of an amine group attached to a phenyl ring and a naphthyl group linked through an acetamide moiety

Synthetic Routes and Reaction Conditions:

  • Acetylation Reaction: The compound can be synthesized through the acetylation of 4-aminophenylamine with 2-(1-naphthyl)acetyl chloride in the presence of a base such as triethylamine.

  • Reduction Reaction: Another method involves the reduction of N-(4-nitrophenyl)-2-(1-naphthyl)acetamide using reducing agents like tin (Sn) and hydrochloric acid (HCl).

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The acetylation method is preferred due to its simplicity and efficiency. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

  • Reduction: Reduction reactions can convert the nitro group to an amine group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Various nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Nitro-N-(4-aminophenyl)-2-(1-naphthyl)acetamide.

  • Reduction: 4-Amino-N-(4-aminophenyl)-2-(1-naphthyl)acetamide.

  • Substitution: Various substituted N-(4-aminophenyl)-2-(1-naphthyl)acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other organic molecules. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases. Industry: It is utilized in the production of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-Aminophenyl)-2-(1-naphthyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The naphthyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

  • N-(4-Aminophenyl)acetamide: Similar structure but lacks the naphthyl group.

  • N-(4-Aminophenyl)benzamide: Contains a benzamide moiety instead of naphthyl.

  • N-(4-Aminophenyl)propionamide: Has a propionamide group instead of acetamide.

Uniqueness: N-(4-Aminophenyl)-2-(1-naphthyl)acetamide is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(4-aminophenyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-15-8-10-16(11-9-15)20-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWFJLLOSGAJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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